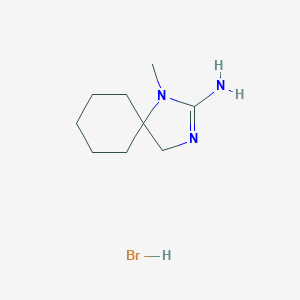
2-Imino-1-methyl-1,3-diazaspiro(4.5)decane hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imino-1-methyl-1,3-diazaspiro(4.5)decane hydrobromide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly referred to as spirotramine and is a spirocyclic tertiary amine. Spirotramine has been shown to have a number of interesting properties that make it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of spirotramine is not fully understood, but it is believed to involve the inhibition of muscarinic acetylcholine receptors. These receptors are involved in a variety of neurological processes, including learning and memory. By inhibiting these receptors, spirotramine may be able to improve cognitive function in individuals with neurological disorders.
Biochemical and Physiological Effects:
Spirotramine has been shown to have a number of biochemical and physiological effects. In addition to its effects on muscarinic acetylcholine receptors, spirotramine has also been shown to have an effect on dopamine receptors. This makes spirotramine a potential candidate for the treatment of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of spirotramine is its high affinity for muscarinic acetylcholine receptors. This makes it a useful tool for studying the role of these receptors in neurological processes. However, one of the limitations of spirotramine is its complex synthesis, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for research on spirotramine. One area of research is the development of more efficient synthesis methods, which could make it easier to obtain spirotramine in larger quantities. Another area of research is the development of derivatives of spirotramine, which could have improved properties for specific applications. Finally, further research is needed to fully understand the mechanism of action of spirotramine and its potential applications in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of spirotramine is a complex process that involves several steps. The starting material for the synthesis is 1,3-diaminopropane, which is reacted with methyl acrylate to form a diester intermediate. This intermediate is then subjected to a ring-closing metathesis reaction to form the spirocyclic structure. The resulting compound is then hydrolyzed to form the hydrobromide salt of spirotramine.
Applications De Recherche Scientifique
Spirotramine has been the subject of scientific research due to its potential applications in various fields. One of the most promising areas of research is in the field of neuroscience. Spirotramine has been shown to have a high affinity for muscarinic acetylcholine receptors, which are involved in a variety of neurological processes. This makes spirotramine a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
Numéro CAS |
124779-44-8 |
|---|---|
Formule moléculaire |
C9H18BrN3 |
Poids moléculaire |
248.16 g/mol |
Nom IUPAC |
1-methyl-1,3-diazaspiro[4.5]dec-2-en-2-amine;hydrobromide |
InChI |
InChI=1S/C9H17N3.BrH/c1-12-8(10)11-7-9(12)5-3-2-4-6-9;/h2-7H2,1H3,(H2,10,11);1H |
Clé InChI |
WVCFXDZRRLPJJL-UHFFFAOYSA-N |
SMILES |
CN1C(=NCC12CCCCC2)N.Br |
SMILES canonique |
CN1C(=NCC12CCCCC2)N.Br |
Autres numéros CAS |
124779-44-8 |
Synonymes |
TT 20-86 TT-20-86 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




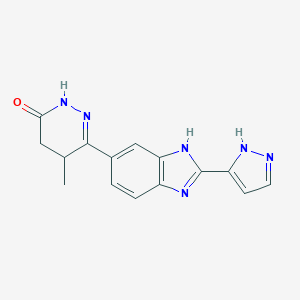

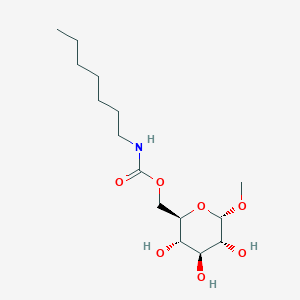

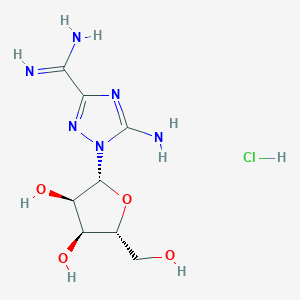




![[(1R,2S,3R,4R,5S)-2,5-dihydroxy-3,4-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B58575.png)
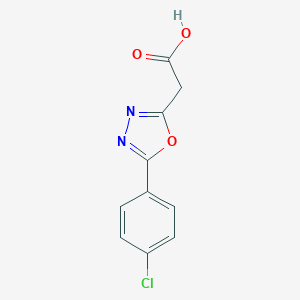
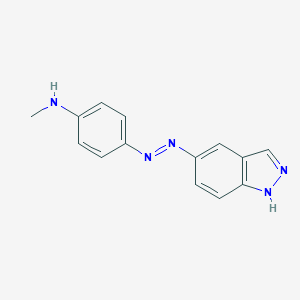
![Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate](/img/structure/B58580.png)